3-Methoxy-4,5-methylenedioxy-N-methylamphetamine
Overview
Description
MMDMA (hydrochloride), also known as 5-methoxy-3,4-methylenedioxymethylamphetamine, is a synthetic compound that belongs to the class of entactogens. It is structurally related to MDMA (3,4-methylenedioxymethamphetamine) and is known for its psychoactive properties. MMDMA (hydrochloride) is primarily used as an analytical reference material in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MMDMA (hydrochloride) typically involves multiple steps, starting from a non-controlled starting materialThe final step involves the formation of the hydrochloride salt to increase the compound’s stability and solubility .
Industrial Production Methods
Industrial production of MMDMA (hydrochloride) follows Current Good Manufacturing Practice (cGMP) guidelines to ensure high purity and consistency. The process involves large-scale synthesis with rigorous quality control measures to achieve a purity of ≥98% .
Chemical Reactions Analysis
Types of Reactions
MMDMA (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
MMDMA (hydrochloride) has several scientific research applications, including:
Chemistry: Used as a reference material for analytical methods such as NMR and HPLC.
Biology: Studied for its effects on neurotransmitter systems and potential therapeutic applications.
Medicine: Investigated for its potential use in treating conditions such as PTSD and social anxiety.
Industry: Utilized in the development of new psychoactive substances and for quality control in pharmaceutical manufacturing
Mechanism of Action
MMDMA (hydrochloride) exerts its effects by acting as a releasing agent for serotonin, norepinephrine, and dopamine. It enters neurons via monoamine transporters and inhibits the vesicular monoamine transporter, leading to increased concentrations of these neurotransmitters in the cytoplasm. This induces their release by reversing their respective transporters through phosphorylation. Additionally, MMDMA (hydrochloride) acts as a weak agonist for 5-HT1 and 5-HT2 receptors, contributing to its psychoactive effects .
Comparison with Similar Compounds
MMDMA (hydrochloride) is structurally and functionally similar to other entactogens such as MDMA, MDA (3,4-methylenedioxyamphetamine), and MMDA (3-methoxy-4,5-methylenedioxyamphetamine). it is unique due to the presence of the methoxy group, which may alter its pharmacological profile and effects. Similar compounds include:
MDMA: Known for its empathogenic and stimulant effects.
MDA: Similar to MDMA but with a longer duration of action and more pronounced hallucinogenic effects.
MMDA: Shares structural similarities but has distinct pharmacological properties
MMDMA (hydrochloride) stands out due to its specific chemical structure, which influences its interaction with neurotransmitter systems and its potential therapeutic applications.
Properties
IUPAC Name |
1-(7-methoxy-1,3-benzodioxol-5-yl)-N-methylpropan-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-8(13-2)4-9-5-10(14-3)12-11(6-9)15-7-16-12/h5-6,8,13H,4,7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEULPLUJSUSGMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C(=C1)OC)OCO2)NC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701027670 | |
Record name | 7-Methoxy-N,alpha-dimethyl-1,3-benzodioxole-5-ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701027670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172518-52-4 | |
Record name | 7-Methoxy-N,α-dimethyl-1,3-benzodioxole-5-ethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=172518-52-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | MMDMA | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172518524 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Methoxy-N,alpha-dimethyl-1,3-benzodioxole-5-ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701027670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MMDMA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GR5ZT8ZV9F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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